molecular formula C15H17BrN2O2 B11159577 2-bromo-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)benzamide

2-bromo-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)benzamide

Cat. No.: B11159577
M. Wt: 337.21 g/mol
InChI Key: CZGZBHGCBDSBHM-UHFFFAOYSA-N
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Description

2-bromo-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The presence of functional groups such as bromine, methoxypropyl, and pyrrole in this compound suggests potential reactivity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)benzamide typically involves the following steps:

    Amidation: The formation of the benzamide structure involves the reaction of the brominated benzene derivative with 3-methoxypropylamine. This can be facilitated by using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).

    Pyrrole Substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxypropyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, H2/Pd-C

    Substitution: K2CO3, NaOH, DMF (dimethylformamide)

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: De-brominated benzamide

    Substitution: Various substituted benzamides

Scientific Research Applications

2-bromo-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)benzamide may have applications in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition or receptor binding due to its structural features.

    Medicine: Exploration as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders or cancer.

    Industry: Use in the production of specialty chemicals or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and pyrrole group may enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(3-methoxypropyl)benzamide: Lacks the pyrrole group, potentially altering its reactivity and biological activity.

    N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)benzamide: Lacks the bromine atom, which may affect its chemical reactivity and binding properties.

    2-bromo-5-(1H-pyrrol-1-yl)benzamide: Lacks the methoxypropyl group, which may influence its solubility and pharmacokinetic properties.

Uniqueness

2-bromo-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromine atom, methoxypropyl group, and pyrrole ring makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H17BrN2O2

Molecular Weight

337.21 g/mol

IUPAC Name

2-bromo-N-(3-methoxypropyl)-5-pyrrol-1-ylbenzamide

InChI

InChI=1S/C15H17BrN2O2/c1-20-10-4-7-17-15(19)13-11-12(5-6-14(13)16)18-8-2-3-9-18/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,17,19)

InChI Key

CZGZBHGCBDSBHM-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=C(C=CC(=C1)N2C=CC=C2)Br

Origin of Product

United States

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